molecular formula C13H18O4 B1470372 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 1781655-77-3

3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1470372
CAS No.: 1781655-77-3
M. Wt: 238.28 g/mol
InChI Key: OINQIUJXFLWJTJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the dimethylpropanoic acid group. Common synthetic routes include:

    Aldol Condensation: This method involves the condensation of 3,5-dimethoxybenzaldehyde with acetone in the presence of a base to form the corresponding intermediate, followed by oxidation to yield the final product.

    Grignard Reaction: The Grignard reagent derived from 3,5-dimethoxybenzyl chloride can be reacted with a suitable ester to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxyphenylmethanol.

    Substitution: Formation of 3-bromo-5-methoxyphenyl derivatives.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

  • 3,5-Dimethoxyphenylacetic acid
  • 3,5-Dimethoxybenzoic acid
  • 3,5-Dimethoxyphenylboronic acid

Comparison: 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid is unique due to its dimethylpropanoic acid moiety, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13(2,12(14)15)8-9-5-10(16-3)7-11(6-9)17-4/h5-7H,8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINQIUJXFLWJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC(=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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